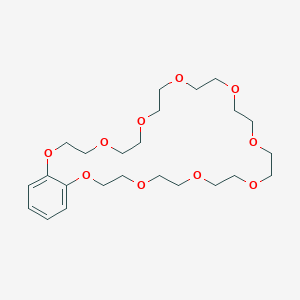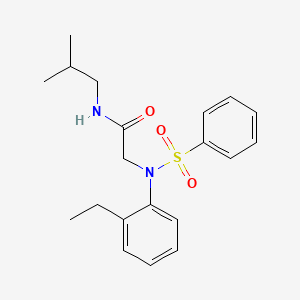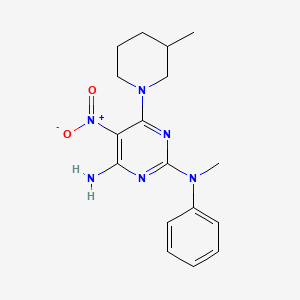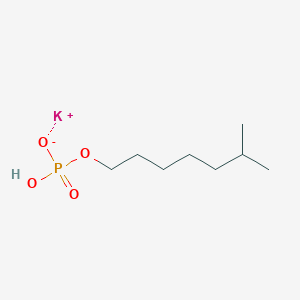![molecular formula C8H8N2S B14146461 2,4-Dimethylthieno[3,2-d]pyrimidine CAS No. 53827-37-5](/img/structure/B14146461.png)
2,4-Dimethylthieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with methyl groups attached at the 2nd and 4th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthieno[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of 3-amino-2-thiophenecarboxamide with formic acid, resulting in the formation of the thienopyrimidine core . Another method includes the use of 2-nitrothiophenes as starting materials, which are reduced to form the desired compound . Additionally, the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4-Dimethylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
2,4-Dimethylthieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4-Dimethylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, exhibiting inhibitory effects that contribute to its neurotropic activity . The compound’s structure allows it to bind to multiple sites on the receptor, enhancing its efficacy.
類似化合物との比較
2,4-Dimethylthieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Thieno[3,4-b]pyridine: Another related compound with a different fusion pattern of the thiophene and pyrimidine rings.
The uniqueness of this compound lies in its specific substitution at the 2nd and 4th positions, which imparts distinct chemical and biological properties.
特性
CAS番号 |
53827-37-5 |
|---|---|
分子式 |
C8H8N2S |
分子量 |
164.23 g/mol |
IUPAC名 |
2,4-dimethylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H8N2S/c1-5-8-7(3-4-11-8)10-6(2)9-5/h3-4H,1-2H3 |
InChIキー |
PXAKCTYAPVOZQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)C)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)







![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)

![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)

